Epelsiban

説明

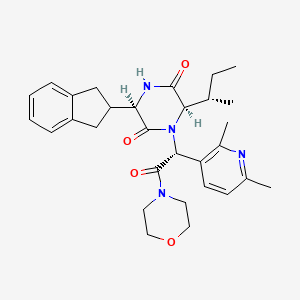

Epelsiban (GSK557296) is a potent, selective, and orally bioavailable oxytocin receptor (OXTR) antagonist with a pKi value of 9.9 for human OXTR, demonstrating high selectivity over related receptors such as vasopressin V1a . Structurally, it belongs to the 2,5-diketopiperazine (DKP) scaffold, a heterocyclic motif prevalent in bioactive compounds . This compound is synthesized via multi-component reactions (MCRs), specifically the Ugi four-component reaction (U-4CR), enabling efficient generation of peptidomimetic hybrids . Its molecular formula is C₃₀H₃₈N₄O₄ (MW: 518.65), with notable pharmacokinetic properties: 55% bioavailability in rats, low microsomal clearance, and an IC₅₀ of 192 nM in murine models .

特性

IUPAC Name |

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCWRQFNKUYCG-QUZACWSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029864 | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872599-83-2 | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872599-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epelsiban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epelsiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPELSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

エペルシバンの合成には、ヒトオキシトシン受容体における新規かつ選択的な拮抗薬としての2,5-ジケトピペラジンの同定が含まれます。リード化合物は、アミド側鎖の異性体の混合物として効力を示しました。構造活性相関研究により、(3R, 6R, 7R)系列で最適な活性を示す半剛性およびキラル純粋な2,5-ジケトピペラジンが開発されました。 合成には、良好な経口生物学的利用能とオキシトシン拮抗薬効力を達成するために、小さな外環状芳香族環と小さなアミドの使用が含まれます .

化学反応の分析

科学研究への応用

エペルシバンは、次のようなさまざまな科学研究への応用に研究されてきました。

化学: エペルシバンは、オキシトシン受容体拮抗薬の構造活性相関を研究するためのモデル化合物として役立ちます。

生物学: さまざまな生物学的プロセスにおけるオキシトシン受容体の役割を調査するために使用されます。

医学: エペルシバンは、早漏の治療、胚の着床の促進、子宮内膜症の治療における潜在的な治療的用途について研究されてきました。

科学的研究の応用

Scientific Research Applications

Epelsiban's applications can be categorized into several key areas:

-

Reproductive Medicine

- Premature Ejaculation : Clinical trials have assessed the efficacy of this compound in treating premature ejaculation. A phase 2 study indicated that while this compound was well tolerated, it did not produce statistically significant improvements in intravaginal ejaculatory latency time compared to placebo . The study involved 77 men and highlighted the need for further investigation into dosing regimens and patient selection.

- Embryo Implantation : this compound has been studied for its ability to enhance embryo or blastocyst implantation during in vitro fertilization (IVF). The mechanism involves antagonizing oxytocin's effect on uterine contractility, potentially improving implantation rates .

- Adenomyosis Treatment : Research indicates that this compound may alleviate symptoms associated with adenomyosis by modulating uterine contractions through oxytocin receptor antagonism. Studies have shown competitive antagonism to oxytocin in both in vitro and in vivo models .

-

Pharmacological Studies

- Mechanistic Insights : this compound serves as a model compound for studying the structure-activity relationship of oxytocin receptor antagonists. Its unique properties allow researchers to explore the biological roles of oxytocin receptors across various physiological processes .

- Safety and Tolerability : Multiple studies have evaluated the safety profile of this compound at varying doses (200 mg to 900 mg daily) in healthy volunteers. Results indicate a favorable safety profile with common adverse effects such as headache but no significant safety concerns identified .

Case Studies

- Clinical Trial on Premature Ejaculation :

- Studies on Embryo Implantation :

- Adenomyosis Research :

作用機序

エペルシバンは、オキシトシン受容体に選択的に結合し、拮抗することによってその効果を発揮します。これにより、オキシトシンがその受容体に結合することが妨げられ、それによってオキシトシン受容体活性化に関連する下流のシグナル伝達経路が阻害されます。 関与する分子標的および経路には、オキシトシン媒介シグナル伝達の阻害が含まれ、これは射精や子宮収縮などのさまざまな生理学的プロセスに影響を与えます .

類似化合物との比較

Structural and Conformational Comparison with Similar Compounds

Epelsiban shares conformational similarities with other DKP-based drugs and peptidomimetics. Table 1 highlights its multi-conformational alignment scores with reference compounds:

| Compound | Total Score | Olaparib Similarity | Tadalafil Similarity | Ergotamine Similarity |

|---|---|---|---|---|

| This compound | 219.86 | 81.58 | 70.28 | 68.01 |

| Tadalafil | 228.46 | 70.70 | 100.00 | 57.76 |

| Olaparib | 223.08 | 100.00 | 57.61 | 65.48 |

Key Observations :

- This compound shows strong similarity to Olaparib (81.58/100), a PARP inhibitor, likely due to shared peptidomimetic features .

- Unlike Tadalafil (a phosphodiesterase-5 inhibitor), this compound lacks high conformational overlap with Ergotamine, underscoring its unique receptor targeting .

Pharmacological and Selectivity Profiles

This compound’s pharmacological profile is compared to other OXTR antagonists and DKP-based drugs in Table 2:

| Compound | Target | pKi (OXTR) | Selectivity (vs. V1a) | Bioavailability | Clinical Indication |

|---|---|---|---|---|---|

| This compound | OXTR antagonist | 9.9 | >100-fold | 55% (rat) | PE (failed Phase III) |

| Retosiban | OXTR antagonist | 9.5 | >50-fold | 40% (rat) | Preterm labor (Phase III) |

| Tadalafil | PDE5 inhibitor | N/A | N/A | 100% | Erectile dysfunction |

Key Insights :

- Despite high oral bioavailability, this compound’s clinical failure in PE trials contrasts with Tadalafil’s success, highlighting the complexity of translating receptor antagonism to functional outcomes .

Clinical Efficacy and Trial Outcomes

Comparative clinical data for OXTR antagonists:

Analysis :

- This compound’s lack of efficacy in PE trials may stem from insufficient central OXTR penetration or redundant ejaculatory pathways unblocked by OXTR antagonism .

- Retosiban’s success in preterm labor suggests OXTR antagonists may require tissue-specific targeting for therapeutic effects .

Advantages of MCRs :

- High atom economy and structural diversity compared to traditional stepwise synthesis .

生物活性

Epelsiban, a selective oxytocin receptor antagonist (ORA), has garnered attention for its potential therapeutic applications, particularly in the fields of reproductive health and sexual medicine. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and implications for various medical conditions.

Pharmacodynamics

This compound exhibits high affinity for the oxytocin receptor (OTR), with a nanomolar affinity and over 27,000-fold selectivity for OTR compared to vasopressin receptors. This selectivity is crucial as it minimizes off-target effects that could arise from non-specific receptor interactions . The mechanism of action involves competitive antagonism of oxytocin, which is known to stimulate uterine contractions and prostaglandin production in myometrial cells. In vitro studies have demonstrated that this compound can effectively inhibit oxytocin-induced signaling pathways, including inositol trisphosphate (IP3) production and extracellular regulated kinase (ERK)1/2 activity .

Premature Ejaculation

A phase 2 clinical trial assessed the efficacy of this compound in treating premature ejaculation (PE). In this randomized, placebo-controlled study involving 77 men aged 18-55, subjects received either placebo or this compound at doses of 50 mg or 150 mg prior to sexual activity. The primary outcome measure was the intravaginal ejaculatory latency time (IELT). Results indicated that while there was an increase in IELT in both active treatment groups compared to placebo (mean IELT: 0.72 minutes for 50 mg and 0.69 minutes for 150 mg vs. 0.62 minutes for placebo), these changes were not statistically significant. The most common adverse event reported was headache, with similar rates across all groups .

Reproductive Health

This compound's role extends to reproductive health, particularly in enhancing implantation rates during in vitro fertilization (IVF). Preclinical studies have shown that this compound may improve outcomes in women undergoing IVF by modulating uterine contractility and creating a more favorable environment for embryo implantation .

Safety Profile

This compound has been evaluated for safety across multiple studies. In a repeat-dose study involving healthy female volunteers, doses ranging from 600 to 900 mg were administered without significant adverse effects reported beyond mild headaches . Toxicology studies have indicated an adequate safety and tolerability profile over extended periods (up to 13 weeks), supporting its potential use in clinical settings .

Comparative Pharmacology

When compared to other oxytocin antagonists like atosiban and retosiban, this compound shows distinct pharmacological properties. For instance, atosiban has been documented to stimulate prostaglandin production at micromolar concentrations, whereas this compound does not exhibit such agonistic behavior, which may lead to different therapeutic outcomes in conditions like preterm labor .

Data Summary Table

| Study Type | Population | Dose Range | Primary Outcome | Findings |

|---|---|---|---|---|

| Phase 2 RCT | Men with PE | 50 mg / 150 mg | IELT | No significant change vs. placebo |

| Repeat-Dose Study | Healthy females | 600-900 mg | Safety/Tolerability | Well tolerated; mild headache |

| Preclinical Studies | Animal models | Various | Uterine contractility | Inhibition of oxytocin-induced effects |

| Comparative Pharmacology Study | Human myometrial cells | N/A | Signaling pathways | Distinct action compared to atosiban |

Q & A

Q. What is the pharmacological profile of Epelsiban, and how does it compare to other oxytocin receptor antagonists (OTRAs)?

this compound is a non-peptide oxytocin receptor antagonist with selective binding affinity for OXTR. Preclinical studies highlight its mechanism of action via competitive inhibition of oxytocin binding, reducing uterine contractility and inflammatory pathways associated with uterine adenomyosis . Compared to peptide-based OTRAs (e.g., Atosiban), this compound exhibits improved oral bioavailability and metabolic stability due to its synthetic Ugi reaction-derived structure . Key comparative metrics include IC50 values, receptor selectivity ratios, and pharmacokinetic parameters (e.g., half-life, Cmax) derived from in vitro assays and Phase I trials .

Q. What methodologies are recommended for synthesizing this compound and its derivatives?

this compound is synthesized via a Ugi four-component reaction (U-4CR), combining N-benzyloxycarbonyl-R-indanylglycine, pyridylaldehydes, o-benzyloxyphenyl isonitrile, and R-α-amino acid esters. Post-condensation steps include hydrogenolysis to remove protective groups (Z and benzyl) and carbonyldiimidazole (CDI)-mediated cyclization . Researchers should optimize solvent systems (e.g., DMF/THF ratios) and monitor reaction progress using HPLC-MS to ensure purity (>95%) and yield (>60%) .

Q. How should experimental designs for in vitro efficacy studies of this compound be structured?

Use primary human myometrial cells or OXTR-transfected cell lines to assess receptor antagonism. Key parameters:

- Dose-response curves : Test this compound at 1 nM–10 µM against oxytocin-induced intracellular Ca<sup>2+</sup> flux.

- Control groups : Include Atosiban (positive control) and vehicle-only treatments.

- Endpoint assays : Measure cAMP levels (ELISA) or ERK phosphorylation (Western blot) to quantify OXTR pathway inhibition . Replicate experiments in triplicate and validate with statistical models (e.g., ANOVA with Tukey’s post hoc test) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Despite Phase I success (safety/tolerability), Phase II trials for uterine adenomyosis were halted for non-safety reasons, suggesting efficacy limitations. To investigate:

- Compare preclinical models (e.g., rodent adenomyosis models) with human pathophysiology, noting species-specific OXTR expression patterns .

- Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches: Assess whether trough plasma concentrations (Cmin) in humans fall below therapeutic thresholds observed in vitro .

- Use meta-analysis of trial data to identify subpopulation responses (e.g., hormonal status, disease severity) that may explain variability .

Q. What strategies are effective for optimizing this compound’s selectivity and reducing off-target effects in vivo?

- Structural analogs : Modify the pyridylaldehyde moiety to reduce affinity for vasopressin receptors (V1A/V2).

- Molecular docking simulations : Use OXTR crystal structures (PDB ID: 6TPK) to identify residues critical for binding and adjust substituents accordingly .

- In vivo profiling : Screen for off-target effects via receptor panelling (e.g., CEREP assay) and monitor biomarkers (e.g., serum sodium levels) in rodent models .

Q. How should researchers address reproducibility challenges in this compound’s synthesis and characterization?

- Protocol standardization : Document reaction conditions (temperature, solvent purity) and analytical methods (e.g., NMR δ-values for key protons) .

- Batch-to-batch validation : Use LC-MS and elemental analysis to confirm consistency in purity (>98%) and stoichiometry .

- Open-data practices : Share synthetic protocols and raw spectral data via repositories like Zenodo to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。